{[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate
Description
This compound features a 3,4,5-trimethoxybenzoate ester core linked to a carbamoylmethyl group substituted with a 1-(4-methoxyphenyl)ethyl moiety. Its structure combines lipophilic aromatic groups with a polar carbamoyl functional group, which may influence solubility, stability, and biological interactions.
Properties
IUPAC Name |
[2-[1-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO7/c1-13(14-6-8-16(25-2)9-7-14)22-19(23)12-29-21(24)15-10-17(26-3)20(28-5)18(11-15)27-4/h6-11,13H,12H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCFSNMJTKQQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate typically involves multiple steps, starting with the preparation of the 1-(4-Methoxyphenyl)ethylamine. This intermediate is then reacted with chloroformate to introduce the carbamoyl group. The final step involves esterification with 3,4,5-trimethoxybenzoic acid under acidic conditions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques to ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions
{[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under strong oxidizing conditions.
Reduction: : The carbamoyl group can be reduced to a primary amine.
Substitution: : The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: : Strong nucleophiles such as hydroxide ions (OH⁻) or amines in the presence of a base.
Major Products Formed
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of amines.
Substitution: : Formation of amides or other substituted esters.
Scientific Research Applications
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Studied for its pharmacological effects, which may include anti-inflammatory or analgesic properties.
Industry: : Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which {[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Methyl and Ethyl 3,4,5-Trimethoxybenzoate
- Structural Similarities : Share the 3,4,5-trimethoxybenzoate core.
- Key Differences : Lack the carbamoylmethyl and 4-methoxyphenethyl substituents.
- Physical Properties :
- Biological Activity: Both exhibit antimelanogenic and antioxidant effects in vitro, with ethyl derivatives showing slightly higher activity due to increased lipophilicity .
- Applications : Used as intermediates in pharmaceuticals (e.g., Trimethoprim) .
3,4,5-Trimethoxybenzoate Esters with Complex Substituents
- Amoproxan (CAS 22661-76-3): A 3,4,5-trimethoxybenzoate ester with a morpholine-containing side chain.
- Compounds in : Sulfamoyl-linked trimethoxybenzoates (e.g., MW 553.22–607.27 g/mol, mp 52–91°C) act as dual P-glycoprotein and CA XII inhibitors. Their alkylamino linkers enhance membrane permeability compared to simpler esters .
Trimethoxycinnamate Derivatives
- Methyl/Ethyl 3,4,5-Trimethoxycinnamate: Differ by a cinnamate (propenoate) backbone instead of benzoate. These compounds show stronger antimelanogenic activity than benzoate esters, attributed to the conjugated double bond enhancing electron delocalization .
Structural Impact on Properties and Activity
Physical Properties
- Melting Point : The target compound’s carbamoyl group may increase mp compared to methyl/ethyl esters due to hydrogen bonding.
Chemical Reactivity
- Synthetic Flexibility : The carbamoyl group allows for further functionalization (e.g., alkylation, acylation), unlike inert ester groups .
Data Table: Comparative Analysis
Biological Activity
The compound {[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anti-inflammatory effects. This article synthesizes existing research findings, molecular docking studies, and in vitro assays to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzoic acid derivatives with appropriate amines and carbamoylating agents. The structure can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₃O₅
- Molecular Weight : 357.46 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of similar derivatives. For instance, compounds incorporating the 3,4,5-trimethoxybenzoate moiety have shown significant activity against various bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Staphylococcus aureus | 32 μM |
| 4e | Bacillus subtilis | 16 μM |
| 5f | Escherichia coli | 64 μM |
These findings suggest that modifications in the chemical structure can enhance antibacterial efficacy, indicating a promising avenue for further development of antibacterial agents derived from this compound .
Anti-inflammatory Activity
In addition to its antibacterial properties, the compound exhibits notable anti-inflammatory effects. A series of related compounds demonstrated anti-inflammatory activity comparable to established drugs like indomethacin and celecoxib.
Table 2: Anti-inflammatory Activity Comparison
| Compound ID | Indomethacin Equivalent Activity (%) | Celecoxib Equivalent Activity (%) |
|---|---|---|
| 5a | 38% | 44% |
| 6 | 100% | 115% |
The anti-inflammatory mechanism is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, with specific IC50 values reported for various derivatives . For example, compounds such as 4b and 6 showed potent inhibition against COX-1 and COX-2 enzymes, making them candidates for further investigation in inflammatory conditions .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of {[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate to various biological targets. These studies suggest that the compound interacts favorably with key proteins involved in bacterial resistance and inflammation.
Table 3: Docking Results Summary
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| COX-1 | -7.5 |
| COX-2 | -8.0 |
| Dihydrofolate Reductase | -9.2 |
The negative binding affinities indicate strong interactions between the compound and these targets, supporting its potential therapeutic applications .
Case Studies and Research Findings
A case study involving the administration of related compounds in animal models demonstrated a significant reduction in inflammation markers and bacterial load. The histopathological evaluation confirmed lower incidences of gastric ulceration compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a safer profile for long-term use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
